3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one
CAS No.: 648429-44-1
Cat. No.: VC16882815
Molecular Formula: C15H15ClO
Molecular Weight: 246.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648429-44-1 |
|---|---|
| Molecular Formula | C15H15ClO |
| Molecular Weight | 246.73 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-1-(cyclohexen-1-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H15ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h4,6-11H,1-3,5H2 |
| Standard InChI Key | IWQBTHCZTTWYHY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=CC1)C(=O)C=CC2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one belongs to the chalcone family, defined by an aromatic ketone linked to an α,β-unsaturated carbonyl system. The compound’s IUPAC name reflects its substitution pattern: the cyclohexenyl group at position 1, the 4-chlorophenyl group at position 3, and the prop-2-en-1-one backbone. Its molecular structure is depicted below:
Molecular Formula: C₁₅H₁₅ClO
Molecular Weight: 246.73 g/mol
CAS Registry Number: 648429-44-1
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming its structure. The IR spectrum typically shows a strong absorption band near 1,615 cm⁻¹, corresponding to the conjugated carbonyl (C=O) stretch. The ¹H NMR spectrum reveals distinct peaks for the vinyl proton (δ 7.76 ppm, doublet, J = 16 Hz), aromatic protons (δ 7.56–7.40 ppm), and cyclohexenyl protons (δ 6.51 ppm) . ¹³C NMR data further confirm the ketone carbon at δ 183.6 ppm and aromatic carbons between δ 125–142 ppm .
Synthesis and Optimization
Aldol Condensation
The primary synthesis route involves aldol condensation between 4-chloroacetophenone and cyclohexenecarboxaldehyde under basic conditions. This method achieves yields exceeding 70% when optimized for temperature (60–80°C), reaction time (4–6 hours), and catalyst concentration (10–20 mol% NaOH). The reaction mechanism proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
Table 1: Optimization Parameters for Aldol Condensation
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 60–80°C | 70–75 |
| Reaction Time | 4–6 hours | 72 |
| Catalyst (NaOH) | 10–20 mol% | 70 |
Michael Addition
An alternative approach utilizes Michael addition of ethyl acetoacetate to chalcone precursors. For example, reacting 3-(4-chlorophenyl)-1-(thiophen-3-yl)prop-2-en-1-one with ethyl acetoacetate in the presence of potassium tert-butoxide yields cyclohexenone derivatives with 83–94% efficiency . This method is advantageous for generating structurally complex analogs.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The 4-chlorophenyl group enhances membrane permeability, while the cyclohexenyl moiety disrupts microbial biofilm formation.
Anti-Inflammatory Effects
In vitro studies demonstrate inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the arachidonic acid pathway. At 10 µM concentration, the compound reduces prostaglandin E₂ (PGE₂) production by 65% in murine macrophages.
| Activity | Target | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 16 µg/mL | Biofilm disruption |
| Anti-inflammatory | COX-2 | 10 µM | PGE₂ inhibition |
| Anticancer | MCF-7 cells | 12 µM | Caspase-3 activation |
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at –20°C.
Computational Studies
Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity . Molecular docking simulations show strong binding affinity (–8.2 kcal/mol) to the COX-2 active site, corroborating experimental anti-inflammatory data.
Applications in Drug Development
Lead Compound Optimization
Structural modifications, such as introducing electron-withdrawing groups on the phenyl ring, enhance bioavailability and target selectivity. For instance, nitro-substituted analogs show 3-fold greater potency against COX-2 .
Prodrug Design
Ester derivatives of the compound exhibit improved water solubility and sustained release profiles. Ethyl 6-(4-chlorophenyl)-2-oxo-4-(thiophen-3-yl)cyclohex-3-enecarboxylate, a prodrug analog, demonstrates 90% oral bioavailability in rodent models .
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